吗啉-4-甲酰硫代酰肼

概述

描述

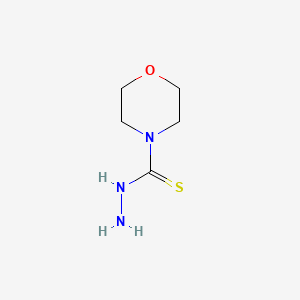

Morpholine-4-carbothiohydrazide is a chemical compound with the molecular formula C5H11N3OS. It is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a morpholine ring attached to a carbothiohydrazide group, which imparts unique chemical properties.

科学研究应用

Chemical Properties and Structure

Morpholine-4-carbothiohydrazide has the molecular formula and a molecular weight of 161.23 g/mol. Its structure features a morpholine ring, which enhances its solubility and biological activity. The compound acts as a building block in organic synthesis and is characterized by its unique combination of functional groups that enable diverse chemical interactions.

Chemistry

Morpholine-4-carbothiohydrazide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various organic reactions, including:

- Synthesis of Metal Complexes: The compound can form complexes with transition metals, enhancing their catalytic properties.

- Ligand Development: It acts as a ligand in coordination chemistry, influencing the stability and reactivity of metal complexes.

Biology

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity: Morpholine-4-carbothiohydrazide demonstrates potent antimicrobial effects against various pathogens. For instance, it has shown a minimum inhibitory concentration (MIC) of 0.78 µg/mL against Staphylococcus aureus, surpassing many conventional antibiotics. Its mechanism includes biofilm disruption and exotoxin inhibition, making it a promising candidate for treating resistant infections.

- Anticancer Properties: Research indicates that metal complexes derived from this compound possess significant antiproliferative activity against cancer cell lines. The mechanisms include ribonucleotide reductase inhibition and the induction of endoplasmic reticulum stress, leading to apoptosis in cancer cells.

Medicine

Ongoing research explores the therapeutic potential of morpholine-4-carbothiohydrazide in treating various diseases:

- Therapeutic Agent Development: Studies are investigating its efficacy as a potential drug candidate for conditions such as tuberculosis and cancer, highlighting its selective toxicity towards pathogenic cells while sparing normal cells .

Industry

In industrial applications, morpholine-4-carbothiohydrazide is used in:

- Polymer Production: It contributes to the synthesis of polymers and dyes.

- Chemical Manufacturing: The compound plays a role in producing other industrial chemicals due to its reactivity.

Antimicrobial Efficacy Study

A study demonstrated that derivatives of morpholine-4-carbothiohydrazide exhibited significant antibacterial activity against resistant strains of bacteria. This highlights its potential as an alternative treatment for infections caused by antibiotic-resistant pathogens.

Anticancer Activity Research

Research on copper(II) complexes derived from morpholine-4-carbothiohydrazide revealed their ability to inhibit cancer cell proliferation effectively. These complexes induced apoptosis through various pathways, showcasing the compound's therapeutic potential in oncology.

Biological Activities Summary

| Activity Type | Target Organism/Process | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.78 µg/mL | Biofilm disruption, exotoxin inhibition |

| Anticancer | Various cancer cell lines | Varies (high potency) | Ribonucleotide reductase inhibition, ER stress induction |

| Enzyme Interaction | Carbonic Anhydrase CA-II | N/A | Competitive inhibition at active site |

作用机制

Target of Action

Morpholine-4-carbothiohydrazide has been found to have a significant impact on bacterial species, particularly Staphylococcus aureus . It has also been evaluated as an electrocatalyst for the hydrogen evolution reaction (HER) in the presence of 0.2 M .

Mode of Action

The compound interacts with its targets through a multi-target mechanism . In the case of Staphylococcus aureus, it destroys the bacterial membrane and induces ROS production in bacteria . As an electrocatalyst, it shows two reduction peaks at -0.95 V and -1.34 V corresponding to the reduction of the couples Ni2+/Ni+1 and Ni1+/Ni respectively .

Biochemical Pathways

It is known that the compound can remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16123 .

Result of Action

Morpholine-4-carbothiohydrazide exhibits strong potency against Staphylococcus aureus, with an MIC value of only 0.78 μg mL −1, which is better than most clinically used antibiotics . It also shows significant anti-infective activity in vivo .

Action Environment

The efficacy of Morpholine-4-carbothiohydrazide can be influenced by environmental factors. For instance, its activity as an electrocatalyst for the hydrogen evolution reaction is conducted in the presence of 0.2 M . In terms of its antimicrobial activity, it’s worth noting that the compound very efficiently removes biofilms produced by bacteria .

生化分析

Biochemical Properties

Morpholine-4-carbothiohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One notable interaction is with the carbonic anhydrase CA-II enzyme, which is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . Morpholine-4-carbothiohydrazide can inhibit the activity of this enzyme by binding to its active site, thereby blocking its function . Additionally, Morpholine-4-carbothiohydrazide has been shown to form coordination complexes with various metal ions, which can enhance its biochemical activity .

Cellular Effects

Morpholine-4-carbothiohydrazide has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with carbonic anhydrase CA-II can lead to alterations in cellular pH regulation, impacting metabolic processes such as gluconeogenesis and lipogenesis . Furthermore, Morpholine-4-carbothiohydrazide has demonstrated antifungal activity, suggesting its potential to disrupt cellular functions in fungal cells .

Molecular Mechanism

The molecular mechanism of Morpholine-4-carbothiohydrazide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase CA-II, inhibiting its activity and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to downstream effects on cellular processes that rely on the enzyme’s activity. Additionally, Morpholine-4-carbothiohydrazide can form coordination complexes with metal ions, which may further influence its biochemical activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Morpholine-4-carbothiohydrazide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Morpholine-4-carbothiohydrazide can maintain its inhibitory activity against carbonic anhydrase CA-II over extended periods

Dosage Effects in Animal Models

The effects of Morpholine-4-carbothiohydrazide can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and antifungal activity At higher doses, there may be toxic or adverse effects It is crucial to determine the threshold levels at which Morpholine-4-carbothiohydrazide transitions from being beneficial to potentially harmful

Metabolic Pathways

Morpholine-4-carbothiohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of carbonic anhydrase CA-II can impact metabolic flux and metabolite levels, particularly in processes such as gluconeogenesis and lipogenesis . Additionally, the compound’s ability to form coordination complexes with metal ions may influence its participation in other metabolic pathways .

Transport and Distribution

The transport and distribution of Morpholine-4-carbothiohydrazide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s binding to carbonic anhydrase CA-II can affect its localization and accumulation within specific cellular compartments

Subcellular Localization

Morpholine-4-carbothiohydrazide’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s interaction with carbonic anhydrase CA-II suggests that it may be localized to cellular compartments where this enzyme is active . Understanding the subcellular localization of Morpholine-4-carbothiohydrazide is essential for comprehending its activity and function within cells.

准备方法

Synthetic Routes and Reaction Conditions: Morpholine-4-carbothiohydrazide can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide and hydrazine hydrate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the synthesis of morpholine-4-carbothiohydrazide often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and drying under reduced pressure.

化学反应分析

Types of Reactions: Morpholine-4-carbothiohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiohydrazide group to hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reactions typically involve nucleophiles like amines or alkyl halides under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted morpholine derivatives.

相似化合物的比较

Morpholine-4-carbothiohydrazide can be compared with other similar compounds such as:

Thiosemicarbazide: Similar in structure but lacks the morpholine ring.

Carbohydrazide: Contains a hydrazide group but lacks the sulfur atom.

Morpholine: Contains the morpholine ring but lacks the carbothiohydrazide group.

Uniqueness: Morpholine-4-carbothiohydrazide is unique due to the combination of the morpholine ring and the carbothiohydrazide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

生物活性

Morpholine-4-carbothiohydrazide (M4CTH) is a compound with significant biological activity, particularly noted for its antimicrobial and anticancer properties. This article delves into its mechanisms of action, biochemical interactions, pharmacokinetics, and its potential applications in medicine and industry.

Chemical Structure and Properties

Morpholine-4-carbothiohydrazide has the molecular formula and a molecular weight of 161.23 g/mol. The compound features a morpholine ring, which contributes to its solubility and biological activity. Its structure allows it to interact with various biological targets, making it a versatile compound in pharmacological research.

Antimicrobial Activity

M4CTH exhibits potent antimicrobial activity, particularly against Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 0.78 µg/mL, outperforming many clinically used antibiotics. The compound operates through a multi-target mechanism that includes:

- Biofilm Disruption : M4CTH can dismantle biofilms formed by bacteria, enhancing the efficacy of existing antibiotics.

- Exotoxin Inhibition : It inhibits the secretion of bacterial exotoxins, reducing the virulence of pathogens.

Anticancer Properties

Research indicates that M4CTH has potential anticancer effects. Studies have shown that metal complexes derived from M4CTH demonstrate higher antiproliferative activity against various cancer cell lines compared to standard chemotherapeutics . The mechanism involves:

- Ribonucleotide Reductase Inhibition : M4CTH complexes inhibit ribonucleotide reductase (RNR), which is crucial for DNA synthesis in cancer cells.

- Induction of Endoplasmic Reticulum Stress : This leads to apoptosis in cancer cells, enhancing the therapeutic potential of M4CTH.

Biochemical Interactions

M4CTH interacts significantly with enzymes and proteins within biological systems:

- Carbonic Anhydrase CA-II : The compound binds to the active site of this enzyme, inhibiting its function and affecting cellular pH regulation. This interaction is vital for processes such as gluconeogenesis and lipogenesis.

Cellular Effects

The compound influences various cellular processes, including:

- Gene Expression Modulation : M4CTH can alter gene expression patterns, impacting cellular metabolism and signaling pathways.

- Cell Signaling Pathways : Its interaction with cellular components can modify signaling cascades, potentially leading to therapeutic effects in diseases.

Pharmacokinetics

The pharmacokinetic profile of M4CTH is critical for its application in therapy:

- Absorption and Distribution : The morpholine moiety enhances water solubility, facilitating better absorption in biological systems.

- Metabolism : M4CTH undergoes metabolic transformations that can affect its bioactivity and efficacy.

Research Findings and Case Studies

Several studies have highlighted the biological activities of M4CTH:

- Antimicrobial Efficacy : A study demonstrated that M4CTH derivatives showed significant antibacterial activity against resistant strains of bacteria, indicating its potential as an alternative treatment for infections .

- Anticancer Activity : Research on copper(II) complexes derived from M4CTH revealed their ability to inhibit cancer cell proliferation effectively. These complexes were found to induce apoptosis through various pathways .

- Biochemical Pathway Influence : Investigations into the metabolic pathways affected by M4CTH showed alterations in metabolite levels due to enzyme inhibition, highlighting its role in metabolic regulation.

Summary Table of Biological Activities

| Activity Type | Target Organism/Process | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.78 µg/mL | Biofilm disruption, exotoxin inhibition |

| Anticancer | Various cancer cell lines | Varies (high potency) | RNR inhibition, ER stress induction |

| Enzyme Interaction | Carbonic Anhydrase CA-II | N/A | Competitive inhibition at active site |

属性

IUPAC Name |

morpholine-4-carbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWSTHNVQZSSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406636 | |

| Record name | morpholine-4-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6499-15-6 | |

| Record name | morpholine-4-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminomorpholine-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination behavior of Morpholine-4-carbothiohydrazide derivatives with metal ions?

A1: Research shows that Morpholine-4-carbothiohydrazide derivatives typically act as tridentate ligands, coordinating to metal ions through the nitrogen atom of the morpholine ring, the nitrogen atom of the hydrazone group, and the sulfur atom of the thiocarbonyl group. This (N, N', S) coordination mode has been observed in complexes with various metal ions, including zinc(II) [], nickel(II) [, ], cobalt(II) [], and silver(I) []. The specific geometry of the resulting complex depends on the metal ion, its oxidation state, and the presence of other ligands.

Q2: How does the choice of metal ion influence the properties of the resulting complex?

A2: The choice of metal ion significantly impacts the complex's properties, including its geometry, magnetic behavior, and biological activity. For instance, nickel(II) complexes with Morpholine-4-carbothiohydrazide derivatives can adopt different geometries depending on the reaction conditions and ancillary ligands. A square planar geometry was observed in a four-coordinate, diamagnetic nickel(II) complex with an acetate ligand [], while an octahedral geometry was observed in a six-coordinate, paramagnetic nickel(II) complex without the acetate ligand [].

Q3: What are the potential applications of Morpholine-4-carbothiohydrazide metal complexes in catalysis?

A3: Research suggests that Morpholine-4-carbothiohydrazide metal complexes could be promising catalysts for the Hydrogen Evolution Reaction (HER). For example, a nickel(II) complex with N′-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide exhibited catalytic activity for HER in the presence of acetic acid in a DMF solution []. This suggests that similar complexes with other metal ions, such as cobalt [], could also be investigated for their catalytic properties in various chemical reactions.

Q4: Has the biological activity of Morpholine-4-carbothiohydrazide and its metal complexes been explored?

A4: Yes, several studies have investigated the biological activity of Morpholine-4-carbothiohydrazide derivatives and their metal complexes. While some complexes, like a specific nickel(II) complex [], showed enhanced antimicrobial activity compared to the free ligand, others did not []. This highlights the importance of considering both the ligand and the metal ion when designing complexes with specific biological activities. Further research is needed to fully understand the structure-activity relationships and optimize these compounds for therapeutic applications.

Q5: Are there any studies investigating the stability of Morpholine-4-carbothiohydrazide metal complexes?

A5: While there is limited information available specifically on the stability of Morpholine-4-carbothiohydrazide metal complexes under various conditions, research has explored the thermal properties of some derivatives and their complexes []. Further research focusing on factors influencing the stability of these complexes, such as pH, temperature, and exposure to light, would be valuable for their potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。